10(9H)-Acridinebutanoic acid, 9-oxo-

Overview

Description

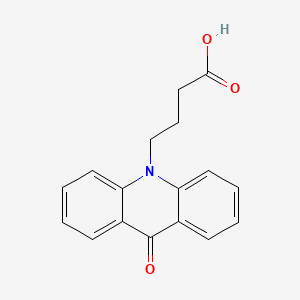

10(9H)-Acridinebutanoic acid, 9-oxo-, also known as 9-Oxo-10(9H)-acridineacetic acid, is a chemical compound with the molecular formula C15H11NO3 . It is used as a reagent for pre-column derivatization of amino acids for fluorescent determination in HPLC and is also a building block in pharmaceutics .

Synthesis Analysis

An effective method for the synthesis of new acridine-9(10H)-one (acridone) derivatives containing 1,2,3-triazole fragment was developed . A number of new triazole-containing compounds were synthesized from propargyl acridone acetate and their antimicrobial activity was studied .Molecular Structure Analysis

The molecular weight of 10(9H)-Acridinebutanoic acid, 9-oxo- is 253.25 . The empirical formula is C15H11NO3 .Physical And Chemical Properties Analysis

The melting point of 10(9H)-Acridinebutanoic acid, 9-oxo- is approximately 289 °C .Scientific Research Applications

STING Agonist

“10(9H)-Acridinebutanoic acid, 9-oxo-” is a murine-selective STING agonist . It directly binds to STING and triggers a strong antiviral response through the TBK1/IRF3 route .

Antiviral Response

The compound is known to trigger a strong antiviral response . This makes it a potential candidate for research in antiviral therapies.

Synthesis of Biologically Active Compounds

It has been used in the synthesis of biologically active 10-hydroxy- and 9-oxo-2E-decenoic acids . These acids are components of the mandibular gland secretion of honeybees .

Pheromone Synthesis

The compound has been used in the synthesis of 9-oxo-2E-decenoic acid, a multifunctional pheromone of queen honeybees .

Ozonolysis-Reduction

The compound has been used in ozonolysis-reduction of oleic acid and 1,9-diacetoxynon-1-ene in key steps .

Mechanism of Action

Target of Action

It’s known that the compound and its analogs are used to study their potential activity as interferon inducers .

Mode of Action

The exact mode of action of 10(9H)-Acridinebutanoic acid, 9-oxo- It’s known to be a reagent for pre-column derivatization of amino acids for fluorescent determination in HPLC .

Biochemical Pathways

The specific biochemical pathways affected by 10(9H)-Acridinebutanoic acid, 9-oxo- It’s known that the compound and its analogs are used to study their potential activity as interferon inducers , which suggests it may influence the interferon signaling pathway.

Result of Action

The molecular and cellular effects of 10(9H)-Acridinebutanoic acid, 9-oxo- It’s known that the compound and its analogs are used to study their potential activity as interferon inducers , suggesting it may have an impact on immune response.

Safety and Hazards

The safety data sheet for 10(9H)-Acridinebutanoic acid, 9-oxo- indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name |

4-(9-oxoacridin-10-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c19-16(20)10-5-11-18-14-8-3-1-6-12(14)17(21)13-7-2-4-9-15(13)18/h1-4,6-9H,5,10-11H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXMSWLUVAGUMQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30238011 | |

| Record name | 10(9H)-Acridinebutanoic acid, 9-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10(9H)-Acridinebutanoic acid, 9-oxo- | |

CAS RN |

90053-07-9 | |

| Record name | 10(9H)-Acridinebutanoic acid, 9-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090053079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10(9H)-Acridinebutanoic acid, 9-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30238011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-ethylphenyl)propanamide](/img/structure/B1661277.png)

![1-(4-methoxybenzyl)-3-{[(2-methylphenethyl)amino]methyl}-1H-indole-2-carboxylic acid](/img/structure/B1661281.png)

![ethyl 5-[(E)-(2-hydroxy-1-naphthyl)diazenyl]-3,4-dimethylthiophene-2-carboxylate](/img/structure/B1661282.png)

![2-[(5-{[4-(2-fluorophenyl)piperazin-1-yl]carbonyl}-1,2,4-oxadiazol-3-yl)methyl]-6-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B1661285.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B1661288.png)

![8,8-Dimethyl-8-Sila-2,3,4,5-tetrathiabicyclo[4.3.0]nonane](/img/structure/B1661290.png)

![Benzene, 4-(methylthio)-1-nitro-2-[(phenylsulfonyl)methyl]-](/img/structure/B1661291.png)

![1,3-bis[(E)-pyridin-2-ylmethylideneamino]urea](/img/structure/B1661294.png)

![N-{2-[Benzyl(methyl)amino]ethyl}acetamide](/img/structure/B1661296.png)